2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride
Description
2-(4-Methoxyphenyl)ethyl-(methylamino)azanium; chloride is a quaternary ammonium salt characterized by a 4-methoxyphenyl group, an ethyl chain, a methylamino substituent, and a chloride counterion. This compound shares structural similarities with intermediates and impurities found in the synthesis of antidepressants like venlafaxine hydrochloride . Its pharmacological relevance is tied to the methoxyphenyl moiety, which is known to influence metabolic stability and receptor interactions in related compounds .
Properties
CAS No. |
63884-37-7 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-11-12-8-7-9-3-5-10(13-2)6-4-9;/h3-6,11-12H,7-8H2,1-2H3;1H |
InChI Key |
TWBXMVKQQSAXBX-UHFFFAOYSA-N |
Canonical SMILES |
CN[NH2+]CCC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride typically involves the reaction of 4-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine . The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-) ions.
Scientific Research Applications
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride involves its interaction with specific molecular targets and pathways within cells . The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Table 1: Structural Features of 2-(4-Methoxyphenyl)ethyl-(methylamino)azanium; Chloride and Analogues
Key Observations :
- The methoxyphenyl group is conserved across all analogues, influencing lipophilicity and metabolic oxidation pathways .
- Quaternary ammonium structure in the target compound and analogues like 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium; chloride enhances water solubility compared to neutral tertiary amines .
- Substituent variability: The ethyl chain in the target compound is replaced by acetyloxyethyl () or cyclohexanol () in analogues, altering steric effects and receptor binding.
Key Observations :
- The methoxyphenyl group enhances metabolic stability in some analogues (e.g., reduced hepatic clearance in venlafaxine intermediates) .
- Quaternary ammonium salts like the target compound are less likely to cross the blood-brain barrier compared to neutral analogues, limiting CNS activity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The chloride counterion improves aqueous solubility in all compounds.
- Higher LogP values in venlafaxine impurity D correlate with increased lipophilicity due to the cyclohexanol group .
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